molecular formula C7H5FN2O3 B1342311 5-Fluoro-2-nitrobenzamide CAS No. 77206-97-4

5-Fluoro-2-nitrobenzamide

Cat. No. B1342311
Key on ui cas rn: 77206-97-4
M. Wt: 184.12 g/mol
InChI Key: FIAHHCYZKNNOQH-UHFFFAOYSA-N
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Patent
US09193707B2

Procedure details

Into a 1-L 3-necked round-bottom flask, was placed 5-fluoro-2-nitrobenzoic acid (25 g, 135.06 mmol, 1.00 equiv), dichloromethane (400 mL) and N,N-dimethylformamide (0.1 g). This was followed by the addition of (COCl)2 (30 g) dropwise with stirring at 0-10° C. The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was dissolved in 200 mL of dichloromethane. To this was added ammonia (400 mL) dropwise with stirring at 0-10° C. The resulting solution was stirred for 2 h at room temperature. The solids were collected by filtration. This resulted in 20 g (80%) of 5-fluoro-2-nitrobenzamide as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.71 (s, 1H), 7.81 (s, 1H), 8.00 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].ClCCl.C(Cl)(C(Cl)=O)=O.C[N:24](C)C=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH2:24])=[O:8]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 0-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-L 3-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL of dichloromethane
ADDITION
Type
ADDITION
Details
To this was added ammonia (400 mL) dropwise
STIRRING
Type
STIRRING
Details
with stirring at 0-10° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
This resulted in 20 g (80%) of 5-fluoro-2-nitrobenzamide as a yellow solid

Outcomes

Product
Name
Type
Smiles
FC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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